molecular formula C8H11NO B024353 3-Dimethylaminophenol CAS No. 99-07-0

3-Dimethylaminophenol

Cat. No.: B024353
CAS No.: 99-07-0
M. Wt: 137.18 g/mol
InChI Key: MESJRHHDBDCQTH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of this compound is the respiratory system . It interacts with the ferrous heme within hemoglobin .

Mode of Action

This compound works by reducing silver ions to metallic silver, which forms the image on photographic film or paper . In the context of the respiratory system, it interacts with the ferrous heme within hemoglobin, converting it to the ferric form (methemoglobin). If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Biochemical Pathways

The compound affects the respiratory chain in intermediary metabolism. In this process, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen .

Pharmacokinetics

It’s known that the compound is sensitive to prolonged exposure to air and is insoluble in water , which could impact its bioavailability.

Result of Action

The interaction of this compound with its targets results in the restoration of normal cellular respiration when methemoglobin is formed in excess . This can have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to prolonged exposure to air . Also, it’s considered hazardous by the 2012 OSHA Hazard Communication Standard, indicating that safety measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Dimethylaminophenol typically involves the reaction of dimethylamine aqueous solution with resorcinol. The process includes the following steps:

    Reaction: Dimethylamine aqueous solution reacts with resorcinol to form crude this compound.

    Purification: The crude product is treated with industrial liquid alkali, followed by extraction with toluene to remove by-products.

    Neutralization and Washing: The aqueous phase is neutralized, and unreacted resorcinol is removed by washing.

    Distillation: Vacuum distillation is performed to obtain pure this compound

Industrial Production Methods: The industrial production method is similar to the synthetic route but optimized for large-scale production. It involves the use of high-pressure reactors and controlled temperature conditions to ensure high purity and yield .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(dimethylamino)phenol
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InChI

InChI=1S/C8H11NO/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3
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InChI Key

MESJRHHDBDCQTH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)C1=CC(=CC=C1)O
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Molecular Formula

C8H11NO
Record name 3-DIMETHYLAMINOPHENOL
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DSSTOX Substance ID

DTXSID0025101
Record name 3-Dimethylaminophenol
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Molecular Weight

137.18 g/mol
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Physical Description

3-dimethylaminophenol appears as needles (from ligroin) or a dark gray solid. (NTP, 1992)
Record name 3-DIMETHYLAMINOPHENOL
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Boiling Point

509 to 514 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

99-07-0
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Melting Point

180 to 183 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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